molecular formula C14H14ClNO4S B5541613 dimethyl 4-(5-chloro-2-thienyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(5-chloro-2-thienyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5541613
M. Wt: 327.8 g/mol
InChI Key: RPEVGPXTIGYTNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of various pyridinio[(thiocarbonyl)methylide]s and thiophene-thiolates with dimethyl acetylenedicarboxylate, leading to the formation of nitrogen-bridged heterocycles and thiazole derivatives. These processes are carried out in solvents like chloroform or benzene at room or elevated temperatures. For instance, certain dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates are prepared through these reactions, showcasing the compound's synthesis versatility (Kakehi et al., 1994).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through physical and spectral inspections, including X-ray analyses for certain derivatives. The structural analysis reveals intricate details about the arrangement of atoms and the presence of nitrogen bridges and thiazole rings, which are critical for understanding the compound's chemical behavior and potential reactivity (Kakehi et al., 1994).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including thermolysis, which leads to the formation of different products such as dimethyl phthalate and thiazole derivatives. The reaction outcomes depend on the reaction conditions, such as the solvent and temperature, showcasing the compound's reactivity and the potential for generating a range of chemical entities (Kakehi et al., 1994).

Scientific Research Applications

  • Synthetic Chemistry and Heterocyclic Compounds : A study by Kakehi et al. (1994) discussed the synthesis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates through reactions of 1-pyridinio[(thiocarbonyl)methylide]s and 3-(1-pyridinio)thiophene-2-thiolates with dimethyl acetylenedicarboxylate. This research highlighted the chemical reactions and potential applications of these compounds in synthesizing nitrogen-bridged heterocycles, showing their relevance in preparing complex molecular structures for various scientific applications (Kakehi et al., 1994).

  • Enantioselectivity in Organic Synthesis : Sobolev et al. (2002) explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters. This study underscores the importance of molecular structure variations in achieving high enantioselectivity in organic synthesis, which is crucial for the development of pharmaceuticals and fine chemicals (Sobolev et al., 2002).

  • Catalytic Reactions and Mechanisms : Liu et al. (2014) investigated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols, showcasing the compound's potential in catalyzing chemical reactions under base-free conditions. This research contributes to understanding catalytic processes and the development of sustainable and efficient catalytic systems (Liu et al., 2014).

  • Antileukemic Activity : Ladurée et al. (1989) synthesized and evaluated the antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives. This study represents an important step in the search for new antileukemic agents, illustrating the potential therapeutic applications of these compounds (Ladurée et al., 1989).

properties

IUPAC Name

dimethyl 4-(5-chlorothiophen-2-yl)-1-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-16-6-8(13(17)19-2)12(9(7-16)14(18)20-3)10-4-5-11(15)21-10/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEVGPXTIGYTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(S2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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